molecular formula C14H16N2OS B2848387 N-[(2Z)-3,4,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide CAS No. 868370-07-4

N-[(2Z)-3,4,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide

Cat. No.: B2848387
CAS No.: 868370-07-4
M. Wt: 260.36
InChI Key: MOBNLBFBUHVMDC-PFONDFGASA-N
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Description

N-[(2Z)-3,4,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide is a synthetic chemical compound offered for research and development purposes. This molecule features a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The structure is further characterized by a (Z)-configuration imine group and a cyclopropanecarboxamide substituent, which may influence its stereoelectronic properties and interaction with biological targets. Researchers can investigate this compound as a novel chemical entity for various biochemical studies. Its structural motifs suggest potential as an intermediate in organic synthesis or as a candidate for high-throughput screening in drug discovery campaigns. As with any research chemical, thorough characterization and validation are essential prior to use in experimental systems. This product is intended for use by qualified laboratory professionals only. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS/c1-8-4-5-9(2)12-11(8)16(3)14(18-12)15-13(17)10-6-7-10/h4-5,10H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOBNLBFBUHVMDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=NC(=O)C3CC3)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2Z)-3,4,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization reactions. Common synthetic methods include:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-[(2Z)-3,4,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various electrophiles or nucleophiles, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry: In chemistry, N-[(2Z)-3,4,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology: In biological research, this compound is investigated for its potential as an antimicrobial and anticancer agent. Benzothiazole derivatives have shown promising activity against various bacterial and fungal strains, as well as cancer cell lines .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry: In the industrial sector, this compound is used in the development of new materials, such as polymers and dyes. Its unique chemical properties make it suitable for various applications in material science .

Mechanism of Action

The mechanism of action of N-[(2Z)-3,4,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or proteins involved in cellular processes, leading to its biological effects. For example, it may inhibit DNA gyrase or topoisomerase, enzymes essential for DNA replication and transcription . Additionally, it may interact with cellular receptors or signaling pathways, modulating cellular responses and activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related cyclopropanecarboxamide derivatives and benzothiazole/thiazole analogs, focusing on synthesis, physicochemical properties, and bioactivity.

Structural Analogues of Cyclopropanecarboxamides

2.1.1 N-[4-(3-Methyl-1H-pyrazol-1-yl)phenyl]cyclopropanecarboxamide
  • Structure : Differs in the substituent on the cyclopropanecarboxamide nitrogen, replacing the benzothiazolylidene group with a 4-(3-methylpyrazolyl)phenyl moiety.
  • Activity : Reported as a component of bioherbicidal formulations, suggesting that cyclopropanecarboxamides with aromatic nitrogen-containing substituents may disrupt plant metabolic pathways .
2.1.2 Tetramethylcyclopropane-Thiazole Carboxamides (e.g., A-836,339)
  • Structure: Features a thiazole ring instead of benzothiazole, with substitutions at the thiazole nitrogen (e.g., alkyl or benzyl groups). Example: A-836,339, a synthetic cannabinoid receptor agonist .
  • Activity: Psychoactive effects mediated by cannabinoid receptor binding.
2.1.3 N-(Pyridin-2-ylsulfonyl)cyclopropanecarboxamide Derivatives
  • Structure : Substitutes the benzothiazolylidene group with a pyridinylsulfonyl moiety.
  • Activity : Patent-protected for treating CFTR-mediated diseases (e.g., cystic fibrosis), highlighting the role of sulfonamide groups in modulating ion channel function .
  • Key Contrast : The sulfonyl group introduces strong hydrogen-bonding capacity, whereas the benzothiazolylidene group may prioritize hydrophobic interactions.

Benzothiazole/Thiazole Derivatives

2.2.1 (2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a)
  • Structure : Shares a thiazolo-pyrimidine core but lacks the cyclopropane moiety.
  • Synthesis : Prepared via condensation of chloroacetic acid with aromatic aldehydes, yielding products with herbicidal or antifungal activity .
2.2.2 6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12)
  • Structure : Features a fused quinazoline-pyrimidine system with a nitrile group.
  • Physicochemical Properties : Higher melting point (268–269°C) compared to typical cyclopropanecarboxamides, attributed to extensive hydrogen bonding and planar rigidity .
  • Key Contrast : The target compound’s cyclopropane ring may confer greater metabolic stability due to reduced enzymatic cleavage susceptibility.

Data Tables

Table 1: Structural and Functional Comparison of Cyclopropanecarboxamide Derivatives

Compound Name Core Structure Key Substituents Reported Activity Reference
Target Compound Benzothiazole + cyclopropane 3,4,7-Trimethylbenzothiazolylidene Not explicitly reported -
N-[4-(3-Methylpyrazol-1-yl)phenyl]cyclopropanecarboxamide Pyrazole-phenyl + cyclopropane 4-(3-Methylpyrazolyl)phenyl Bioherbicidal
A-836,339 Thiazole + cyclopropane Tetramethylcyclopropane, alkyl groups Psychoactive (cannabinoid)
N-(Pyridin-2-ylsulfonyl)cyclopropanecarboxamide Pyridine-sulfonyl + cyclopropane Pyridin-2-ylsulfonyl CFTR modulation

Table 2: Physicochemical Properties of Selected Analogs

Compound Name Melting Point (°C) Key Spectral Features (IR/NMR) Molecular Formula
Target Compound Not reported Expected NH/CN stretches (IR); methyl δ ~2.2–2.4 ppm (NMR) C₁₄H₁₆N₂OS
(2Z)-2-(2,4,6-Trimethylbenzylidene) derivative (11a) 243–246 IR: 3,436 cm⁻¹ (NH), 2,219 cm⁻¹ (CN); NMR: δ 2.24 (CH₃) C₂₀H₁₀N₄O₃S
A-836,339 Not reported Not explicitly provided; likely CN/CO stretches C₂₀H₂₄N₂O₂S

Research Implications and Gaps

  • However, empirical validation is required.
  • Synthetic Routes : provides methodologies for analogous heterocycle synthesis, which could be adapted for the target compound using cyclopropanecarboxamide precursors.
  • Structural Validation : Tools like SHELXL () are critical for confirming crystallographic details, particularly the Z-configuration of the benzothiazolylidene group.

Biological Activity

N-[(2Z)-3,4,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, particularly focusing on its antitumor and antimicrobial properties.

Chemical Structure and Properties

The compound features a unique structure characterized by a benzothiazole moiety and a cyclopropanecarboxamide group. Its chemical formula is C13H16N2SC_{13}H_{16}N_2S, and it has a molecular weight of approximately 236.35 g/mol. The presence of the benzothiazole nucleus is significant as it is commonly associated with various biological activities.

Antitumor Activity

Research has shown that compounds with similar structural features to this compound exhibit notable antitumor properties. For instance:

  • Cell Line Studies : In vitro studies have demonstrated that derivatives of benzothiazole can inhibit the proliferation of various cancer cell lines. One study reported that compounds with similar structures showed IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 0.85 μM to 6.75 μM against human lung cancer cell lines A549 and HCC827 .
  • Mechanism of Action : The antitumor activity is believed to be linked to the ability of these compounds to intercalate DNA and disrupt cellular processes involved in tumor growth. The binding affinity to DNA suggests potential as therapeutic agents against malignancies .

Antimicrobial Activity

In addition to antitumor effects, there is emerging evidence regarding the antimicrobial potential of benzothiazole derivatives:

  • In Vitro Testing : Compounds similar to N-[(2Z)-3,4,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene] have been tested against various bacterial strains. Results indicated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
  • Mechanism : The antimicrobial action is often attributed to disruption of bacterial cell membranes or inhibition of essential metabolic pathways within the bacteria.

Research Findings Summary

Activity Cell Line/Organism IC50 Values Notes
AntitumorA5496.75 μMEffective in both 2D and 3D assays .
AntitumorHCC8275.13 μMShows potential for further development .
AntimicrobialStaphylococcus aureusNot specifiedSignificant inhibition observed .
AntimicrobialEscherichia coliNot specifiedEffective against multiple strains .

Case Studies

Several studies have focused on the synthesis and evaluation of compounds related to this compound:

  • Study on Antitumor Activity : A recent study synthesized various derivatives and evaluated their cytotoxicity against lung cancer cell lines using MTS assays. The findings indicated that certain modifications to the benzothiazole structure significantly enhanced antitumor efficacy while maintaining lower toxicity towards normal cells .
  • Antimicrobial Efficacy Evaluation : Another investigation assessed the antimicrobial properties of several benzothiazole derivatives against clinical isolates of bacteria. The results highlighted their potential as new antimicrobial agents due to their effectiveness in inhibiting bacterial growth at low concentrations .

Q & A

Basic Research Questions

Q. What are the key strategies to optimize the synthetic yield of N-[(2Z)-3,4,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide?

  • Methodology : Multi-step synthesis typically involves cyclopropane carboxamide coupling with a benzothiazole precursor. Critical steps include:

  • Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance reaction efficiency for cyclopropane-thiazole coupling .
  • Catalysts : Palladium or copper salts facilitate cross-coupling reactions, with yields improving under inert atmospheres (e.g., nitrogen) .
  • Temperature control : Reactions often require reflux conditions (80–120°C) to achieve >60% yield .
    • Validation : Monitor reaction progress via TLC/HPLC and confirm purity using column chromatography .

Q. How can researchers characterize the structural stability of this compound under varying pH conditions?

  • Methodology :

  • Stability assays : Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours. Analyze degradation products via LC-MS .
  • Key findings : Cyclopropane carboxamides are prone to hydrolysis under alkaline conditions (pH >10), while benzothiazole rings remain stable in acidic media .
    • Tools : Use NMR (¹H/¹³C) to track structural changes, particularly in the cyclopropane and thiazole moieties .

Q. What preliminary assays are recommended to assess its biological activity?

  • Screening protocols :

  • Antimicrobial activity : Use microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .
    • Data interpretation : Compare IC₅₀ values with known benzothiazole derivatives (e.g., anti-cancer compound A-836,339) .

Advanced Research Questions

Q. How can contradictory data on enantiomer-specific bioactivity be resolved?

  • Case study : Conflicting reports on anti-cancer efficacy may arise from racemic mixtures.
  • Resolution strategy :

  • Chiral separation : Use HPLC with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) .
  • Stereochemical analysis : Assign configurations via X-ray crystallography or circular dichroism (CD) .
    • Validation : Test separated enantiomers in cell-based assays to identify active stereoisomers .

Q. What in silico approaches are effective for predicting SAR of substituted benzothiazole-carboxamides?

  • Methodology :

  • Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases, DNA topoisomerases) .

  • QSAR modeling : Train models on datasets with substituent variations (e.g., methyl, nitro, halogen groups) .

    • Output : Prioritize substituents at the 3,4,7-positions of benzothiazole for synthetic optimization (Table 1).

    Table 1: Substituent Effects on Predicted Bioactivity

    PositionSubstituentPredicted ΔG (kcal/mol)Target Affinity
    3-CH₃-8.2High
    4-OCH₃-7.5Moderate
    7-NO₂-9.1Very High

Q. How to design experiments elucidating enzyme inhibition mechanisms?

  • Experimental design :

  • Kinetic assays : Measure inhibition constants (Kᵢ) for candidate enzymes (e.g., COX-2, EGFR) using fluorogenic substrates .
  • Competitive vs. non-competitive : Vary substrate concentrations and analyze Lineweaver-Burk plots .
    • Advanced tools : Use surface plasmon resonance (SPR) to quantify binding kinetics .

Data Contradiction Analysis

Q. Why do studies report varying cytotoxicity across similar benzothiazole derivatives?

  • Potential causes :

  • Solubility differences : Lipophilic derivatives (e.g., nitro-substituted) may exhibit higher membrane permeability .
  • Metabolic stability : Compounds with electron-withdrawing groups resist hepatic CYP450 degradation .
    • Resolution : Standardize assay conditions (e.g., DMSO concentration ≤0.1%) and validate via orthogonal methods (e.g., apoptosis flow cytometry) .

Methodological Recommendations

  • Synthetic reproducibility : Document reaction parameters (e.g., solvent purity, catalyst batch) to minimize variability .
  • Data reporting : Include full spectral data (NMR, HRMS) in supplementary materials for peer validation .

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